molecular formula C8H16N4O B12567393 1-Piperazinecarboxamide,4-(3-azetidinyl)-(9CI)

1-Piperazinecarboxamide,4-(3-azetidinyl)-(9CI)

Cat. No.: B12567393
M. Wt: 184.24 g/mol
InChI Key: VHQKEKALSKINIG-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) is a chemical compound with the molecular formula C12H24N4O It is known for its unique structure, which includes a piperazine ring and an azetidine moiety

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as 3-chloro-1-propanamine.

    Coupling of the Two Rings: The final step involves coupling the piperazine and azetidine rings through a carboxamide linkage. This can be achieved using reagents like carbonyldiimidazole or other coupling agents under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or azetidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.

    Organic Synthesis: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules through its unique structure.

    Biological Studies: The compound is investigated for its biological activity, including its potential effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) can be compared with other similar compounds, such as:

    1-Piperazinecarboxamide, 4-(2-azetidinyl)-(9CI): This compound has a similar structure but with a different position of the azetidine ring.

    1-Piperazinecarboxamide, 4-(3-pyrrolidinyl)-(9CI): This compound features a pyrrolidine ring instead of an azetidine ring.

    1-Piperazinecarboxamide, 4-(3-piperidinyl)-(9CI): This compound includes a piperidine ring, offering different chemical properties and reactivity.

The uniqueness of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) lies in its specific combination of the piperazine and azetidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

4-(azetidin-3-yl)piperazine-1-carboxamide

InChI

InChI=1S/C8H16N4O/c9-8(13)12-3-1-11(2-4-12)7-5-10-6-7/h7,10H,1-6H2,(H2,9,13)

InChI Key

VHQKEKALSKINIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CNC2)C(=O)N

Origin of Product

United States

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